methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
HUNPVPCNPFCBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Lithiation-Esterification Route
A widely used method involves ortho-lithiation to introduce the ester group at the 5-position of the pyrrolo[2,3-b]pyridine ring:
- Starting from a protected 2-methyl-1H-pyrrolo[2,3-b]pyridine intermediate, protection of the nitrogen (e.g., triisopropylsilyl protection) is performed.
- sec-Butyllithium is used at low temperature (−78°C) to lithiate the 5-position selectively.
- Ethyl chloroformate or methyl chloroformate is then added to form the ester group.
- The protecting group is removed by treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
- This method yields methyl esters with good regioselectivity and moderate to high yields.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Protection of nitrogen | Triisopropylsilyl chloride, NaH, DMF | 5°C | 1–2 hours | Protects NH for lithiation |
| Ortho-lithiation | sec-BuLi, THF | −78°C | 1 hour | Lithiation at C5-position |
| Esterification | Ethyl chloroformate or methyl chloroformate | −78°C to 0°C | 1 hour | Introduces ester group |
| Deprotection | TBAF in THF | Room temperature | 1–2 hours | Removes TIPS group |
This approach is supported by literature describing synthesis of related pyrrolo[2,3-b]pyridine-5-carboxylates and carboxamides.
Cyclization from Substituted Pyridine Precursors
An alternative approach involves cyclization starting from substituted 2-pyridinecarboxylic acid derivatives:
- Use of 5-(acetylamino)-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic acid methyl ester as a precursor.
- Treatment with tetrabutylammonium fluoride (TBAF) in THF at 70°C for 4 hours induces desilylation and intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core with the methyl ester intact.
- The solid product is isolated by filtration and drying under vacuum.
- This method yields the methyl ester directly in a one-pot process from functionalized pyridine precursors.
Base-Catalyzed Condensation and Functionalization
In some synthetic schemes, condensation reactions are used to build the pyrrolo[2,3-b]pyridine framework:
- Starting from 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine, condensation with aldehydes in methanol under basic conditions (e.g., potassium hydroxide) at 50°C for several hours leads to functionalized derivatives.
- Subsequent modifications introduce ester groups or other substituents at the 5-position.
- This approach is useful for generating diverse derivatives for biological evaluation, including methyl esters.
Hydrolysis and Amidation for Derivative Formation
For derivatives related to methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate:
- The methyl ester can be hydrolyzed under basic conditions (NaOH in ethanol) at 60–80°C.
- The resulting carboxylic acid can be converted to amides using carbonyldiimidazole (CDI) and aqueous ammonia or amines under mild conditions.
- Microwave irradiation can be employed to accelerate nucleophilic substitution reactions at the 4-position of the pyrrolo[2,3-b]pyridine ring.
Summary Table of Preparation Methods
Research Findings and Considerations
- The lithiation-esterification method offers precise regioselectivity at the 5-position, critical for obtaining this compound with minimal side products.
- The cyclization approach from silyl-protected alkynyl pyridine esters provides an efficient one-pot route but may require careful control of reaction time and temperature to avoid decomposition.
- Base-catalyzed condensation methods allow for structural diversification but may need further steps to install the methyl group at position 2.
- Protecting group strategies (e.g., TIPS) are essential to prevent unwanted side reactions during lithiation and functionalization.
- Microwave-assisted reactions can significantly reduce reaction times for nucleophilic substitutions on the pyrrolo[2,3-b]pyridine scaffold.
- Purification typically involves column chromatography or recrystallization, and product identity is confirmed by NMR, LC-MS, and HRMS techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolopyridine derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positioning and electronic nature:
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., at positions 4 or 5) enhance stability but reduce solubility. For example, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3) has a density of 1.453 g/cm³ and requires dry storage .
- Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1234616-01-3) has a molecular weight of 191.19, lower than chloro analogs due to the absence of a heavy atom .
Physicochemical Properties
The table below compares key parameters of methyl-substituted pyrrolo[2,3-b]pyridine carboxylates:
*Calculated based on molecular formula.
Biological Activity
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : Approximately 192.22 g/mol
- Structure : The compound features a methyl group at the 2-position of the pyrrole ring and a carboxylate ester functional group at the 5-position.
This unique structural configuration enhances its reactivity and biological properties, particularly in targeting FGFRs implicated in various cancers.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has demonstrated that this compound acts as a potent inhibitor of FGFRs. These receptors play a critical role in cell proliferation, migration, and survival, making them attractive targets for cancer therapy.
- In vitro Studies : The compound has shown significant inhibitory effects on cell proliferation and induced apoptosis in various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit the migration and invasion of cancer cells, enhancing its therapeutic potential against tumors .
Structure-Activity Relationships (SAR)
The SAR analysis highlights how variations in the chemical structure influence biological activity. Compounds with similar core structures but different substitutions have been evaluated for their FGFR inhibitory activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Structure | Known for FGFR inhibition |
| Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | Structure | Different ring fusion; potential biological activity |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Structure | Variations in nitrogen positioning; studied for similar activities |
This compound stands out due to its specific methyl substitution pattern that may enhance binding affinity and selectivity towards FGFRs compared to other derivatives.
Anticancer Activity
A notable study reported that a closely related compound exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. The study also highlighted the compound's ability to significantly inhibit breast cancer cell proliferation and induce apoptosis in vitro. Furthermore, it demonstrated efficacy in inhibiting cell migration and invasion, underscoring its potential as a lead compound for anticancer drug development .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrrole ring.
- Introduction of the methyl group at the 2-position.
- Esterification to obtain the carboxylate functional group.
These synthetic pathways are crucial for optimizing yield and purity for biological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
